

side-by-side comparison of AlF_3 and MgF_2 in optical coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminium fluoride

Cat. No.: B100371

[Get Quote](#)

A Comparative Guide to AlF_3 and MgF_2 in Optical Coatings

For researchers, scientists, and professionals in drug development, the selection of appropriate optical coating materials is paramount for achieving optimal performance and longevity of optical components. Aluminum Fluoride (AlF_3) and Magnesium Fluoride (MgF_2) are two of the most prevalent low-refractive-index materials utilized in the fabrication of optical coatings, particularly for applications in the ultraviolet (UV) spectrum. This guide provides a detailed side-by-side comparison of AlF_3 and MgF_2 , supported by experimental data, to aid in the material selection process.

Executive Summary

Both Aluminum Fluoride and Magnesium Fluoride serve as critical materials in the design of anti-reflection (AR) and high-reflection (HR) coatings, as well as protective layers for metallic mirrors. While they share the desirable characteristic of a low refractive index, they exhibit notable differences in their optical, mechanical, and environmental stability properties. MgF_2 is a well-established and widely used material with a broad transparency range extending into the vacuum ultraviolet (VUV). AlF_3 has emerged as a viable alternative, in some cases offering advantages in terms of film stress and environmental stability. The choice between the two often depends on the specific application requirements, including the operational wavelength range, laser power, and environmental conditions.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative properties of AlF_3 and MgF_2 thin films for optical coatings. The values presented are representative and can vary depending on the deposition technique and process parameters.

Property	Aluminum Fluoride (AlF_3)	Magnesium Fluoride (MgF_2)
Refractive Index (at ~200 nm)	~1.40 - 1.43[1]	~1.41 - 1.44
Refractive Index (at 550 nm)	~1.38 - 1.40	~1.38
Transmission Range	~120 nm - 9 μm	~115 nm - 7.5 μm [2]
Laser-Induced Damage Threshold (LIDT) at 248 nm	Generally comparable to or higher than MgF_2 in some studies	Up to 9 J/cm ² (e-beam evaporation on CaF_2 substrate)[3]
Thin Film Stress	Generally lower tensile stress compared to MgF_2	Tensile, can lead to crazing in thick layers
Bandgap	~10-11 eV[4]	~10-11 eV[4]
Deposition Methods	Thermal Evaporation, E-beam Evaporation, Sputtering, Atomic Layer Deposition (ALD)	Thermal Evaporation, E-beam Evaporation, Sputtering, Atomic Layer Deposition (ALD)
Environmental Stability	Generally good, can be more resistant to humidity than LiF [1]	Can be hygroscopic, affecting long-term stability in humid environments[5][6]

Optical Performance

Refractive Index and Transparency

Both AlF_3 and MgF_2 are prized for their low refractive indices, making them excellent candidates for the low-index layer in multilayer anti-reflection coatings.[4] Their refractive indices are very similar in the visible spectrum, but can show slight variations in the deep UV depending on the deposition conditions.[1]

The transmission range of both materials extends well into the UV region. MgF_2 has a well-documented transmission cut-off at approximately 115 nm, making it a staple for applications in the vacuum ultraviolet.[2] AlF_3 exhibits a similar transmission window, with some studies suggesting it can be a viable replacement for MgF_2 as a protective overcoat on aluminum mirrors for FUV applications.[7]

Laser-Induced Damage Threshold (LIDT)

For high-power laser applications, the LIDT of an optical coating is a critical parameter. Studies have shown that the LIDT of both AlF_3 and MgF_2 is highly dependent on the deposition method, substrate material, and the presence of defects. One study on antireflection coatings at 193 nm found that coatings using AlF_3 as the low-index material had higher LIDT values than those using MgF_2 . [8] For MgF_2 films, an LIDT as high as 9 J/cm² at 248 nm has been reported for films deposited by e-beam evaporation on a CaF_2 substrate.[3] The lower stress and potentially smoother film morphology of AlF_3 may contribute to its favorable LIDT performance in certain configurations.

Mechanical and Environmental Stability

Thin Film Stress

The intrinsic stress of a thin film can significantly impact the performance and durability of an optical component. High stress can lead to crazing, delamination, and deformation of the substrate. AlF_3 films have been reported to exhibit lower tensile stress compared to MgF_2 films, which can be a significant advantage, particularly in the fabrication of thick multilayer coatings. [1]

Environmental Stability

The long-term performance of an optical coating is often dictated by its resistance to environmental factors such as humidity. While MgF_2 is a durable material, it can be hygroscopic, leading to a shift in its optical properties over time when exposed to humid environments.[5][6] AlF_3 has been investigated as a more robust alternative in some applications, showing less degradation in humid conditions compared to other fluoride materials like LiF . [1]

Experimental Protocols

The properties of AlF_3 and MgF_2 thin films are highly dependent on the deposition techniques and parameters used. The following provides a general overview of a common experimental protocol for the deposition of these materials using Physical Vapor Deposition (PVD).

Physical Vapor Deposition (PVD) by Thermal Evaporation

This technique is widely used for the deposition of both AlF_3 and MgF_2 .

1. Substrate Preparation:

- Optical substrates (e.g., fused silica, CaF_2) are cleaned using a multi-step process involving solvents (e.g., acetone, isopropanol) in an ultrasonic bath to remove organic and particulate contamination.
- The substrates are then dried using a high-purity nitrogen gun.
- A final in-situ cleaning step, such as ion bombardment, may be performed inside the vacuum chamber to remove any residual surface contaminants.

2. Deposition Process:

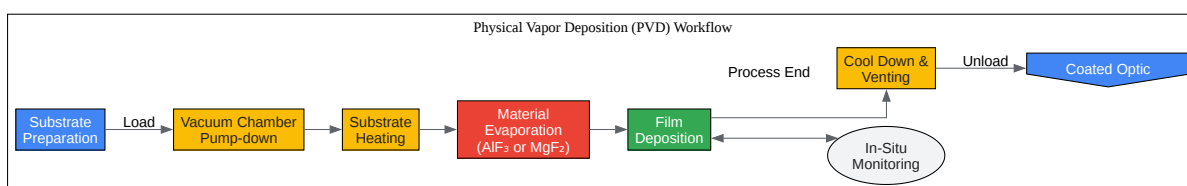
- A high-vacuum chamber (typically $<1 \times 10^{-6}$ Torr) is used to minimize the incorporation of impurities into the film.[\[7\]](#)
- The source material (high-purity AlF_3 or MgF_2 granules) is placed in a resistive-heated boat (e.g., molybdenum or tungsten) or an electron-beam crucible.[\[7\]](#)
- The substrates are heated to a specific temperature (e.g., 250-300 °C) to promote the growth of dense and stable films.[\[7\]](#)
- The source material is heated until it sublimates (in the case of AlF_3) or evaporates.[\[7\]](#)
- The vaporized material travels in a line-of-sight path and condenses on the heated substrates, forming a thin film.

- The film thickness is monitored in real-time using a quartz crystal microbalance or an optical monitoring system.
- The deposition rate is controlled by adjusting the power to the heating source.

3. Characterization:

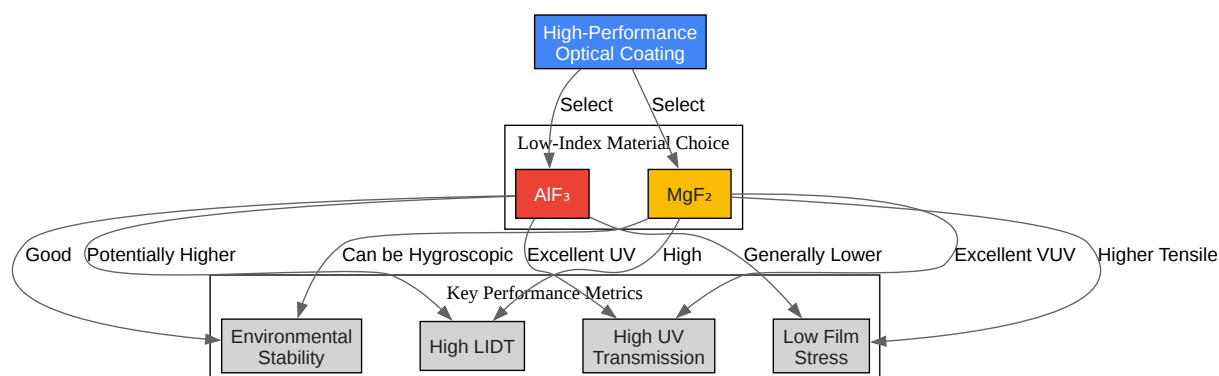
- The optical properties (refractive index, extinction coefficient, transmission) are measured using spectrophotometry and ellipsometry.[7]
- The film thickness and surface roughness are characterized by techniques such as atomic force microscopy (AFM) and profilometry.
- The crystalline structure and composition can be analyzed using X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS).
- Laser-induced damage threshold is determined by exposing the coated optics to a pulsed laser with increasing fluence until damage is observed.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the deposition of optical coatings using Physical Vapor Deposition.



[Click to download full resolution via product page](#)

Caption: Logical relationship of key properties for AlF_3 and MgF_2 in high-performance optical coatings.

Conclusion

In conclusion, both AlF_3 and MgF_2 are excellent low-refractive-index materials for optical coatings, particularly in the UV spectral range. MgF_2 is a well-established material with a long history of successful applications, especially in the VUV. AlF_3 presents a compelling alternative, offering potential advantages in terms of lower film stress and, in some cases, higher laser-induced damage thresholds. The final selection between AlF_3 and MgF_2 should be based on a thorough evaluation of the specific requirements of the application, including the desired optical performance, the operational environment, and the manufacturing process. For applications demanding the utmost in stability and performance, especially in high-power laser systems, AlF_3 warrants serious consideration. For cost-effective, general-purpose UV applications, MgF_2 remains a reliable and proven choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [side-by-side comparison of AlF_3 and MgF_2 in optical coatings]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100371#side-by-side-comparison-of-alf-and-mgf-in-optical-coatings\]](https://www.benchchem.com/product/b100371#side-by-side-comparison-of-alf-and-mgf-in-optical-coatings)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com